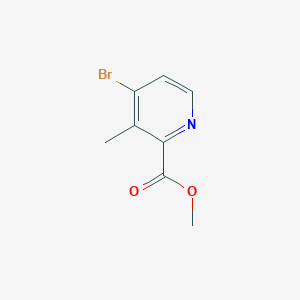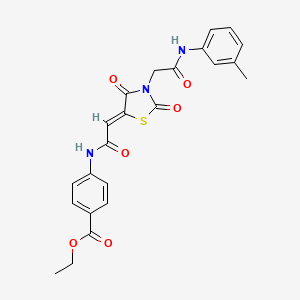![molecular formula C20H25FN4O2 B2629576 N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226429-31-7](/img/structure/B2629576.png)
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography and NMR spectroscopy are often used to determine the 3D structure of a molecule. These techniques can provide information about the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Techniques like thermogravimetric analysis and the ninhydrin test can provide information about the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and spectral properties. Techniques like crystallography and quantitative structure-property relationship analysis can be used.Aplicaciones Científicas De Investigación
Facile Synthesis and Isotopic Labeling
A study by Lin and Weaner (2012) detailed the facile synthesis of a stable isotope‐labeled antibacterial agent, closely related to the compound of interest, highlighting its importance in drug development and pharmacokinetic studies. The synthesis involved acetylation of a precursor amine, demonstrating a method to track the distribution and metabolism of the compound in biological systems (Lin & Weaner, 2012).
Development of Anti-Inflammatory and Analgesic Agents
Research focused on synthesizing novel pyrimidine derivatives, including those similar to the target compound, showed potential as anti-inflammatory and analgesic agents. This study signifies the compound's role in the design of new therapeutic agents, particularly for inflammation and pain management (Muralidharan, James Raja, & Asha Deepti, 2019).
Herbicidal Activity
A 2011 study by Wu et al. explored the herbicidal activity of novel compounds structurally related to the target molecule. This research indicates the potential agricultural applications of such compounds, especially in managing weed growth in crops (Wu et al., 2011).
Antitumor Activities
Xiong Jing (2011) investigated the synthesis and antitumor activities of derivatives of the compound, pointing towards its potential application in cancer therapy. The study's findings suggest that certain structural modifications can enhance the antitumor activity, offering a pathway for the development of new anticancer drugs (Xiong Jing, 2011).
Antimicrobial and Antituberculosis Activity
A compound's derivatives were synthesized and evaluated for their antimicrobial and antituberculosis activities, indicating the broader spectrum of its application in treating various bacterial infections, including resistant strains of tuberculosis. This research underlines the importance of pyrimidine derivatives in developing new antimicrobial agents (Hetal I. Soni & N. Patel, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)10-19(24-20)27-12-18(26)23-16-5-4-14(2)17(21)11-16/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNBPIQJURBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2629497.png)


![3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2629502.png)
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)